molecular formula C16H12ClNO B1343479 3-(4-Chlorophenyl)-3'-cyanopropiophenone CAS No. 898787-68-3

3-(4-Chlorophenyl)-3'-cyanopropiophenone

Cat. No.: B1343479
CAS No.: 898787-68-3
M. Wt: 269.72 g/mol
InChI Key: ZZDLFKPMFVICOJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3’-cyanopropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a cyanopropiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3’-cyanopropiophenone typically involves the reaction of 4-chlorobenzaldehyde with a suitable cyanide source under specific conditions. One common method is the Claisen-Schmidt condensation, where 4-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the intermediate chalcone. This intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide or potassium cyanide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-3’-cyanopropiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3’-cyanopropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-3’-cyanopropiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3’-cyanopropiophenone: Unique due to the presence of both chlorophenyl and cyanopropiophenone moieties.

    4-Chlorobenzaldehyde: A precursor in the synthesis of the compound.

    3-(4-Chlorophenyl)-3’-hydroxypropiophenone: A reduced form of the compound with different chemical properties.

Uniqueness

3-(4-Chlorophenyl)-3’-cyanopropiophenone is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(4-chlorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDLFKPMFVICOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644466
Record name 3-[3-(4-Chlorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-68-3
Record name 3-[3-(4-Chlorophenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(4-Chlorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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